methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothiazinone core, which is a bicyclic structure containing both sulfur and nitrogen atoms, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate typically involves multiple steps:
Formation of the Benzothiazinone Core: The initial step involves the cyclization of a suitable precursor to form the benzothiazinone core. This can be achieved through the reaction of 2-aminobenzenethiol with an appropriate acylating agent under acidic or basic conditions.
Acetylation: The benzothiazinone core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with Methyl 4-Aminobenzoate: The final step involves coupling the acetylated benzothiazinone with methyl 4-aminobenzoate. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazinone ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its benzothiazinone core is of particular interest for the development of new synthetic methodologies.
Biology
Biologically, methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate has been investigated for its potential as an enzyme inhibitor. The presence of the benzothiazinone ring suggests it could interact with biological targets that have sulfur or nitrogen-containing active sites.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Compounds with similar structures have shown activity against bacterial and fungal infections, making it a candidate for antimicrobial drug development.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The benzothiazinone core can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. This interaction can disrupt essential biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate: Similar in structure but contains an oxygen atom instead of sulfur.
N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]-2-pyrrolidinecarboxylate: Another benzoxazine derivative with different substituents.
Uniqueness
Methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate is unique due to the presence of both sulfur and nitrogen in its bicyclic core, which imparts distinct chemical and biological properties compared to its oxygen-containing analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
methyl 4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-24-18(23)11-6-8-12(9-7-11)19-16(21)10-15-17(22)20-13-4-2-3-5-14(13)25-15/h2-9,15H,10H2,1H3,(H,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CADVZYIHYGAPJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.